(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid

HCV NS3 protease Pharmacokinetics N-methylation

Researchers optimizing the pharmacokinetic profile of peptidomimetic inhibitors often encounter poor permeability due to excessive hydrogen bond donors. This chiral (S)-tert-leucine derivative provides a direct solution by introducing an N-methyl urea cap. - Reduces HBD count from 3 to 2 vs. standard urea, quantifiably impacting permeability and metabolic stability SAR. - Preferred pre-formed building block for incorporating the P4 N-methyl urea motif into HCV NS3 protease inhibitors. - Supplied as a chirally pure synthetic intermediate, eliminating the need for late-stage, low-yielding N-methylation steps.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B13389597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C
InChIInChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)
InChIKeyUFZXJCRZPKUAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile and Procurement Overview


(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid (CAS 681809-31-4) is a chiral, non-proteinogenic alpha-amino acid derivative featuring a sterically bulky tert-butyl-methyl urea N-capping group on the L-tert-leucine scaffold . It is primarily utilized as a protected amino acid building block or synthetic intermediate in medicinal chemistry programs, particularly those targeting protease inhibition where conformational constraint and modulation of hydrogen-bonding capacity are critical design parameters .

Chiral tert-leucine scaffold with N-methyl urea cap for protease inhibitor design
Reduced HBD count (2 vs 3) may support permeability optimization
Synthetic intermediate suited for systematic SAR exploration of PK parameters

Differentiation from Common Analogs


The presence of the N-methyl group on the urea moiety fundamentally alters the compound's hydrogen-bond donor/acceptor capacity and conformational profile compared to the non-methylated parent, (S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoic acid (Boceprevir Intermediate 4, CAS 101968-85-8). In the domain of HCV NS3 protease inhibitor design, systematic SAR studies have demonstrated that N-methylation of the P4 urea junction is a strategic modification used to improve pharmacokinetic (PK) parameters while preserving target potency [1]. Therefore, directly substituting the target compound with a non-methylated or alternative N-capped analog in a synthetic sequence could lead to a divergent pharmacological profile, rendering the substitution scientifically invalid for applications where the N-methyl urea topology is a defined requirement.

Hydrogen Bond Donor Mismatch
N-methylation eliminates one HBD, altering polarity and permeability relative to non-methylated analogs; direct replacement may shift physicochemical properties.
Pharmacokinetic Profile Divergence
SAR studies indicate N-methylation improves rat PK; substitution with non-methylated urea may lead to different ADME outcomes requiring independent validation.

Quantitative Differentiation Evidence


Improved Pharmacokinetics via N-Methylation Strategy

A study on tripeptidic acylsulfonamide inhibitors of HCV NS3 protease compared P4 ureas with their N-methylated analogs and reverse carbamates. The non-methylated P4 ureas showed sub-optimal rat PK. N-methylation of one urea N–H group provided a series of regioisomeric N-methylated ureas that retained potent NS3 inhibitory properties and improved the PK profile [1]. This class-level SAR directly supports the differentiation of N-methyl urea building blocks like (S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid from their non-methylated counterparts for applications prioritizing ADME optimization. Precisely quantified PK improvements for this specific building block versus its non-methylated analog are not available in public literature.

N-Methylation PK Improvement
Class-level inference
N-methylated P4 urea analogs retained potency and showed improved rat PK compared to non-methylated [1]
Reported PK improvement context; class-level SAR
Quantified differences not publicly available
HCV NS3 protease Pharmacokinetics N-methylation

Modulation of Hydrogen Bond Donor Count

The physicochemical distinction between the target compound (C12H24N2O3, MW 244.33) and its non-methylated analog (C11H22N2O3, MW 230.30) is a foundational differentiator. The N-methyl substitution eliminates one hydrogen-bond donor (HBD) relative to the secondary urea, reducing HBD count and altering the compound's polarity and solvation properties. This principle is a cornerstone of medicinal chemistry design for modulating permeability and metabolic stability. While specific LogP or solubility measurements for the direct pair are lacking in public data, the structural alteration is a factual, quantifiable change: Hydrogen Bond Donor Count shifts from 3 (non-methylated) to 2 (N-methylated) .

HBD Count Reduction
Data to verify
HBD 3 → 2; MW +14 Da
May support permeability optimization
Experimental solubility/logP data recommended
Physicochemical properties Hydrogen bonding Lipophilicity

Optimal Application Scenarios


HCV Protease Inhibitors with Optimized P4 Pharmacokinetics

As directly inferred from the class-level SAR by Venables et al. [1], this building block is specifically suited for incorporating a P4 N-methyl urea cap into peptidomimetic HCV NS3 protease inhibitors. It is the preferred reagent when the synthetic route requires a pre-formed, chirally pure (S)-tert-leucine unit bearing an N-methyl urea group to replace a standard urea P4 cap that has demonstrated poor rat PK in a candidate series.

Library Design for Hydrogen Bond Modulation

For high-throughput screening library synthesis or focused library design where systematic modulation of hydrogen bond donor count is a key parameter, this compound (HBD = 2) provides a direct, quantifiable alternative to standard urea building blocks (HBD = 3) [1]. This enables SAR exploration of permeability and metabolic stability without altering the core scaffold.

Chiral Auxiliaries and Organocatalysts

The compound's chiral, bulky tert-leucine core combined with a tunable urea group makes it a candidate for developing novel chiral auxiliaries or organocatalysts where the N-methyl group influences the steric and electronic environment of the urea's hydrogen-bonding interactions, a modification unavailable when using standard N-H urea analogs.

Application
Selection Property
Validation Focus
HCV protease inhibitor design with P4 N-methyl urea cap
N-methyl urea topology for PK modulation
PK parameter assessment in model systems
H-bond modulation library design
Reduced HBD count
Permeability & metabolic stability profiling
Chiral auxiliary/organocatalyst development
Steric/electronic tuning via N-methyl group
Catalytic activity & enantioselectivity assessment
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